molecular formula C10H17N3O2 B13643518 2-(Isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

2-(Isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

Katalognummer: B13643518
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: DRNFDBJMOVEJAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is an organic compound that features both an imidazole ring and an amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Alkylation: The imidazole ring is then alkylated with 2-methyl groups using alkyl halides under basic conditions.

    Amino Acid Formation: The alkylated imidazole is then reacted with an appropriate amino acid precursor, such as 2-bromo-3-(isopropylamino)propanoic acid, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the amino group.

Wissenschaftliche Forschungsanwendungen

2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biochemistry: The compound is used in enzyme studies and as a ligand in binding assays.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Wirkmechanismus

The mechanism of action of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid moiety can interact with active sites of enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Isopropylamino)-3-(1H-imidazol-1-yl)propanoic acid
  • 2-(Isopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
  • 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanoic acid

Uniqueness

2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both an isopropylamino group and a 2-methyl-imidazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific binding affinities, making it valuable for various applications in medicinal and industrial chemistry.

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-4-11-8(13)3/h4-5,7,9,12H,6H2,1-3H3,(H,14,15)

InChI-Schlüssel

DRNFDBJMOVEJAI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN1CC(C(=O)O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.